molecular formula C12H9Cl2N5 B11841992 6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11841992
M. Wt: 294.14 g/mol
InChI Key: UUTSNUPVWXQBSR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its core structure and substituents. The parent heterocycle is identified as 1H-pyrazolo[3,4-d]pyrimidine, a fused bicyclic system containing pyrazole and pyrimidine rings. Numbering begins at the pyrazole nitrogen adjacent to the fused junction, proceeding clockwise through the pyrimidine ring.

Substituents are assigned positions based on this numbering:

  • A chlorine atom at position 6
  • A methyl group at position 1
  • An amino group at position 4 substituted with a 3-chlorophenyl moiety

This results in the full systematic name:
6-chloro-1-methyl-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The SMILES notation (CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)Cl) confirms this arrangement through its hierarchical bonding pattern.

Molecular Architecture Analysis

The molecular structure contains three distinct aromatic systems:

  • Pyrazolo[3,4-d]pyrimidine core
  • 3-chlorophenyl substituent
  • Methyl group at N1

Key structural parameters include:

Property Value Source
Molecular formula C₁₂H₉Cl₂N₅
Molecular weight 294.14 g/mol
Hydrogen bond donors 1 (amine group)
Hydrogen bond acceptors 5 (N atoms in rings)
Rotatable bonds 2 (amine-phenyl link)

The planar pyrazolo[3,4-d]pyrimidine system enables π-π stacking interactions, while the 3-chlorophenyl group introduces steric bulk and electronic effects through its para-chloro substitution.

Crystallographic Data and Conformational Studies

While experimental crystallographic data for this specific compound remains unpublished, structural analogs provide insight into likely conformations. The pyrazolo[3,4-d]pyrimidine core typically exhibits near-perfect planarity (deviation <0.05 Å) in crystalline forms of related compounds. The methyl group at N1 adopts an equatorial orientation relative to the fused ring system to minimize steric hindrance.

Molecular modeling suggests:

  • Dihedral angle between pyrazolopyrimidine and phenyl rings: 55-65°
  • Chlorine atoms positioned antiperiplanar to minimize electrostatic repulsion
  • Intramolecular hydrogen bonding between N4 amine and adjacent ring nitrogen

These features contribute to the molecule's overall rigidity, as evidenced by its calculated polar surface area of 55.63 Ų.

Comparative Structural Analysis with Pyrazolo[3,4-d]pyrimidine Derivatives

Structural variations within this chemical family primarily occur at three positions:

Position 1

  • Methyl group in subject compound vs.
    • 4-chlorophenyl in CID 219845
    • Morpholinylethyl in ChemSpider 12263510

Position 4

  • 3-chlorophenylamine vs.
    • 4-chloroaniline in CID 219845
    • Unsubstituted amine in CID 222250

Position 6

  • Chlorine substitution conserved in all analogs studied

Key comparative data:

Compound Position 1 Position 4 LogP
Subject compound Methyl 3-chlorophenylamine 3.41
CID 219845 4-chlorophenyl 4-chloroaniline 4.89
ChemSpider 12263510 Morpholinylethyl 3-chlorophenylamine 1.92

Properties

Molecular Formula

C12H9Cl2N5

Molecular Weight

294.14 g/mol

IUPAC Name

6-chloro-N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H9Cl2N5/c1-19-11-9(6-15-19)10(17-12(14)18-11)16-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,16,17,18)

InChI Key

UUTSNUPVWXQBSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

The anticancer potential of 6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been highlighted in various studies. Research has shown that modifications in the structure can enhance selectivity and potency against different cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results indicate significant cytotoxicity, suggesting that this compound could serve as a lead for developing new anticancer agents . The proposed mechanism involves the inhibition of key enzymes related to tumor growth and proliferation.

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that similar compounds may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Antitubercular Activity : A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. Compounds with structural similarities to our target compound showed promising results, warranting further investigation into their mechanisms and efficacy .
  • Cytotoxicity Assessment : In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were found non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
  • Anticancer Activity : The compound was tested on various cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Position 4: Aromatic Amine Modifications

The dimethyl groups may also introduce steric hindrance, affecting target binding .

This compound showed improved inhibitory activity against Cryptosporidium parvum phosphodiesterase compared to chlorophenyl analogs (IC₅₀: 320 nM vs. >500 nM for chlorophenyl derivatives) .

Position 6: Chloro vs. Other Substituents

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Molecular Formula : C₈H₁₀ClN₅
  • Molecular Weight : 213.65 g/mol
  • Key Differences : The chloromethyl group at position 6 introduces reactivity for further functionalization (e.g., nucleophilic substitution). However, this compound exhibits reduced stability in aqueous media compared to the chloro analog .

6-Chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Molecular Formula : C₁₅H₁₅ClFN₅
  • Molecular Weight : 335.76 g/mol
  • Key Differences : Ethyl and fluorobenzyl groups at positions 3 and 4, respectively, confer higher mTOR kinase inhibition (IC₅₀: 22 nM for mTORC1) compared to the parent compound, which lacks the ethyl group .

Anticancer Activity

  • OSI-027 (R39): A pyrazolo[3,4-d]pyrimidin-4-amine derivative with a morpholinoethylthio group. It inhibits mTORC1/2 with IC₅₀ values of 22 nM and 65 nM, respectively, and demonstrates superior antitumor efficacy in xenograft models compared to simpler analogs .
  • 6-Chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Identified as a SARS-CoV-2 Mpro inhibitor (predicted IC₅₀: high-nanomolar range), highlighting the role of chloro substituents in viral protease binding .

Kinase Selectivity

  • OXA-01 (R40) : Features a pyrazolo[3,4-d]pyrimidin-4-amine core with a tert-butyl carbamate group. It exhibits 47-fold selectivity for mTOR over PI3K (IC₅₀: 4 nM vs. 190 nM), attributed to the bulky carbamate moiety occupying a hydrophobic pocket .

Structural and Spectroscopic Data Comparison

Compound IR Stretching (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound 2950–2980 (CH aliphatic) 7–8 ppm (NH broad singlet)
6-Chloro-N-(4-fluorophenyl)-1-methyl-... 2985 (C-F stretch) 8.09 (t, J = 5.87 Hz, 1H, NH)
1-(2-Chloro-2-phenylethyl)-N-(2-chloro... 3156 (NH) 10.02 (s, 1H, NH)

Biological Activity

6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H9Cl2N5C_{12}H_{9}Cl_{2}N_{5} with a CAS number of 213528-01-9. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds related to this scaffold have shown inhibitory effects against various cancer cell lines. A notable example includes a study where phenylpyrazolo[3,4-d]pyrimidine derivatives demonstrated dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. Specifically, compound 5i exhibited significant tumor growth inhibition in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. A series of pyrazolopyrimidines were identified as effective inhibitors against Cryptosporidium parvum, a parasite causing severe gastrointestinal disease. These compounds demonstrated potent activity with effective concentrations (EC50) below 1 µM in infected models .

The mechanism of action for this compound involves interaction with specific protein targets in cancer cells and parasites. Molecular docking studies suggest that these compounds bind selectively to the active sites of their target proteins, influencing pathways critical for cell survival and proliferation.

Table: Summary of Biological Activities

Activity Type Target IC50/EC50 Reference
AnticancerEGFR/VGFR20.3 - 24 µM
AntiparasiticCryptosporidium parvum< 1 µM

Notable Research Outcomes

  • Anticancer Efficacy : In vitro studies showed that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit tumor growth in various cancer models.
  • Antiparasitic Potential : Compounds have been found to target C. parvum, offering a new avenue for treatment against cryptosporidiosis.
  • Mechanistic Insights : Binding studies reveal how these compounds interact at the molecular level with their targets, providing insights into their pharmacological profiles.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, details a Suzuki-Miyaura coupling using a pyrazolo[3,4-d]pyrimidine core (e.g., 4,6-dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) with aryl boronic acids under microwave-assisted conditions (100°C, Pd(dppf)Cl₂ catalyst, K₂CO₃ base, DMF/H₂O solvent). Yield optimization requires precise stoichiometry (e.g., 1:1.8 molar ratio of core to boronic acid) and inert atmosphere . Alternative routes in involve alkylation or acylation of intermediates in acetonitrile or dichloromethane, with purity ensured via silica gel chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Look for aromatic proton signals (δ 7.15–8.09 ppm for chlorophenyl/fluorobenzyl groups) and methyl group singlets (e.g., δ 3.78 ppm for N-methyl) .
  • IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and N-H bonds (~3300 cm⁻¹) confirm functional groups .
  • LC-MS : Use [M+H]⁺ peaks (e.g., m/z 320 for fluorobenzyl derivatives) to verify molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Anticancer activity is commonly assessed via MTT assays on cancer cell lines (e.g., breast, colon, lung). highlights IC₅₀ determination using dose-response curves (0.1–100 µM). Molecular docking (e.g., AutoDock Vina) can predict binding to kinase targets (e.g., EGFR, VEGFR) by analyzing hydrogen bonds and hydrophobic interactions with active sites .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling to introduce aryl groups to the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :
  • Catalyst Selection : Pd(dppf)Cl₂ (0.1–0.15 eq) in DMF/H₂O under argon enhances cross-coupling efficiency .
  • Microwave Assistance : Reduces reaction time (overnight to 2–4 hours) and improves yield (65% to >80%) .
  • Purification : Sequential silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (acetonitrile) ensures >95% purity .

Q. How can structural modifications resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Bioavailability Enhancement : Introduce hydrophilic groups (e.g., morpholine, ) to improve solubility.
  • Metabolic Stability : Replace labile substituents (e.g., methyl with cyclopropyl, ) to reduce CYP450-mediated degradation.
  • In Vivo Validation : Use immunocompromised mouse models (e.g., Cryptosporidium-infected mice, ) with oral dosing (50–300 mg/kg) and PK/PD profiling .

Q. What strategies elucidate structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • Analog Synthesis : Compare substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl in ) to assess steric/electronic effects on kinase inhibition .
  • SAR Table :
Substituent PositionModificationBiological Impact
N1 (Pyrimidine)MethylEnhances metabolic stability
C3 (Pyrazole)ChlorophenylIncreases kinase selectivity
C6 (Pyrimidine)ChlorineBoosts electrophilicity for covalent binding

Q. How can researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer), serum concentrations (10% FBS), and incubation times (48–72 hours) .
  • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation artifacts .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) to mitigate inter-lab variability .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted reactions () for time-sensitive projects.
  • Characterization : Combine NMR, IR, and LC-MS for unambiguous structural confirmation.
  • Biological Testing : Use molecular docking () to guide target selection before in vivo studies.

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